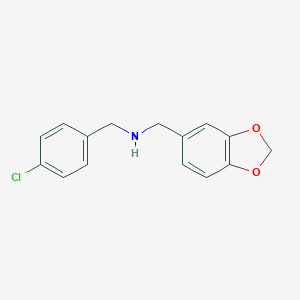

(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

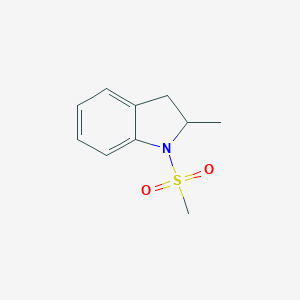

1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine, also known as 4-chloro-N-methyl-1,3-benzodioxole, is a synthetic compound that has been studied for its potential medicinal applications. It is a heterocyclic amine composed of a benzodioxole ring and a chlorobenzyl moiety. This compound has been used in the synthesis of various pharmaceuticals and as a precursor to other compounds. It has also been studied for its potential therapeutic effects.

Scientific Research Applications

Synthesis and Structural Properties

Research focuses on the synthesis and structural analysis of novel compounds with potential applications in material science and pharmaceuticals. For instance, the study of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which are synthesized from reactions involving chloral and substituted anilines, sheds light on the structural properties of related compounds through spectroscopic analysis and computational calculations (Issac & Tierney, 1996).

Pharmacological Profile

The pharmacological exploration of benzothiazepines, a class of compounds related to benzodioxoles, highlights their diverse bioactivities, including coronary vasodilatory, tranquilizer, antidepressant, and antihypertensive effects. This underscores the therapeutic potential of structurally related compounds (Dighe et al., 2015).

Environmental and Toxicological Studies

Environmental studies have examined the fate and potential remediation strategies for organic pollutants, including chlorobenzenes, indicating the importance of understanding the environmental impact and degradation pathways of chemically related compounds (Brahushi et al., 2017). Additionally, the degradation of nitrogen-containing compounds through advanced oxidation processes highlights the need for efficient degradation techniques for related aromatic amines, dyes, and pesticides in environmental management (Bhat & Gogate, 2021).

Chemical Warfare Agent Degradation

Research into the degradation products of chemical warfare agents provides insights into the environmental fate and mammalian toxicity of related compounds, underscoring the relevance of understanding the degradation pathways of benzodioxolyl compounds in the context of environmental health and safety (Munro et al., 1999).

Advanced Synthesis Techniques

Studies on advanced synthesis techniques, such as microwave-assisted synthesis and catalytic non-enzymatic kinetic resolution, demonstrate the potential for efficient and selective synthesis of complex compounds, including benzodioxoles, for various applications in organic and medicinal chemistry (Özil & Menteşe, 2020); (Pellissier, 2011).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGAJKVDWGQAFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366789 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine | |

CAS RN |

423735-65-3 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B183137.png)